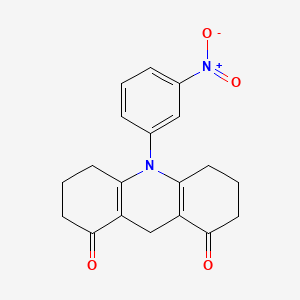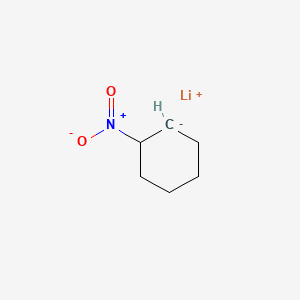
lithium;nitrocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;nitrocyclohexane is a compound that combines the properties of lithium and nitrocyclohexane. Nitrocyclohexane is an organic compound with the molecular formula C₆H₁₁NO₂. It is a colorless liquid that can appear pale yellow when degraded . Lithium, on the other hand, is a highly reactive alkali metal known for its applications in batteries and psychiatric medication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nitrocyclohexane is typically prepared by the reaction of nitrogen dioxide with cyclohexane. Cyclohexane is a convenient substrate because all twelve C-H bonds are equivalent, so mononitration does not give isomers . The reaction is carried out at high temperatures (250–400 °C) and proceeds by free radical chain reactions involving C-H bond homolysis or cleavage of the C-C skeleton .
Industrial Production Methods: In industrial settings, nitrocyclohexane can be produced through catalytic hydrogenation. This method involves the use of catalysts and specific reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Nitrocyclohexane undergoes various chemical reactions, including:
Oxidation: Nitrocyclohexane can be oxidized to form cyclohexanone oxime, cyclohexanone, and cyclohexanol.
Reduction: Catalytic hydrogenation of nitrocyclohexane can produce cyclohexylamine and dicyclohexylamine.
Substitution: Nitrocyclohexane can participate in substitution reactions, although specific examples are less commonly documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and nitrogen dioxide.
Reduction: Catalysts such as palladium or platinum are used in hydrogenation reactions.
Major Products:
- Cyclohexanone oxime
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Applications De Recherche Scientifique
Nitrocyclohexane has several scientific research applications:
- Chemistry: It is used as a starting material for the synthesis of ε-caprolactam, a precursor of nylon-6 .
- Biology: Nitrocyclohexane derivatives are studied for their potential biological activities.
- Medicine: Research is ongoing to explore the medicinal properties of nitrocyclohexane derivatives.
- Industry: Nitrocyclohexane is used in the production of various value-added chemicals through catalytic hydrogenation .
Mécanisme D'action
The mechanism of action of nitrocyclohexane involves its ability to undergo various chemical transformations. For example, in catalytic hydrogenation, nitrocyclohexane is converted into cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine. These reactions are facilitated by catalysts that lower the activation energy and increase the reaction rate .
Comparaison Avec Des Composés Similaires
- Cyclohexanone
- Cyclohexanol
- Cyclohexylamine
- Dicyclohexylamine
Uniqueness: Nitrocyclohexane is unique due to its ability to undergo selective hydrogenation to produce a variety of valuable chemicals. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
189633-21-4 |
|---|---|
Formule moléculaire |
C6H10LiNO2 |
Poids moléculaire |
135.1 g/mol |
Nom IUPAC |
lithium;nitrocyclohexane |
InChI |
InChI=1S/C6H10NO2.Li/c8-7(9)6-4-2-1-3-5-6;/h4,6H,1-3,5H2;/q-1;+1 |
Clé InChI |
FMWUIPXGEJPQAI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1CCC([CH-]C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


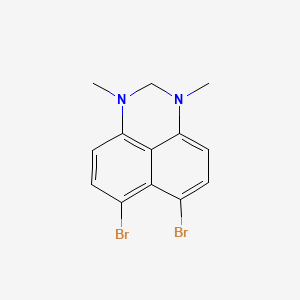


![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)

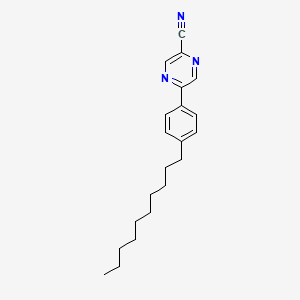

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)

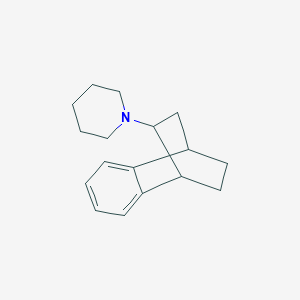

![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
